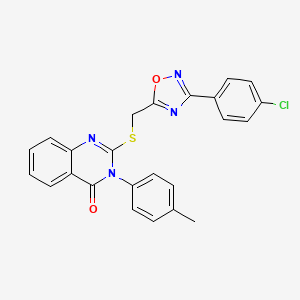

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

説明

This compound features a quinazolin-4(3H)-one core substituted with a p-tolyl group at position 3 and a 1,2,4-oxadiazole moiety linked via a methylthio bridge at position 2. Its synthesis typically involves nucleophilic substitution and cyclization reactions, with characterization via elemental analysis, IR, $^1$H/$^{13}$C NMR, and mass spectrometry .

特性

IUPAC Name |

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2S/c1-15-6-12-18(13-7-15)29-23(30)19-4-2-3-5-20(19)26-24(29)32-14-21-27-22(28-31-21)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUALIWONMVCOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a hybrid molecule that combines elements of oxadiazole and quinazoline structures. These types of compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is . The structural features include:

- A quinazolinone core, known for its anticancer properties.

- An oxadiazole moiety , which enhances biological activity through various mechanisms.

- A thioether linkage , which may influence the pharmacokinetics and bioavailability of the compound.

Synthesis

The synthesis typically involves the condensation reaction between 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and a thiol derivative. The process includes refluxing in a suitable solvent, followed by purification methods such as recrystallization to obtain pure compounds suitable for biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- A series of 1,2,4-oxadiazole/quinazoline hybrids demonstrated significant antiproliferative effects against various cancer cell lines. One derivative showed a GI50 value of 26 nM against multiple cancer types .

- The compound's mechanism appears to involve the inhibition of key enzymes related to cancer cell proliferation and survival pathways.

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | PC3 | 10 |

| Other derivatives | MCF-7 | 10 |

| Other derivatives | HT-29 | 12 |

Antimicrobial Activity

Compounds with similar structural motifs have shown promising antimicrobial properties:

- Studies indicate that derivatives containing oxadiazole rings exhibit strong inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

Certain quinazoline derivatives have been reported to possess anti-inflammatory effects. The presence of electron-withdrawing groups like chlorine can enhance their potency in reducing inflammation markers .

Case Studies

- Antiproliferative Effects : In vitro studies demonstrated that compounds similar to the target compound inhibited growth in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines in a dose-dependent manner.

- Structure–Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly impacted biological activity, with halogenated derivatives often showing enhanced potency compared to non-substituted analogs .

科学的研究の応用

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Research indicates that derivatives of quinazolinone exhibit promising activity against various cancer cell lines. For example:

- Cell Line Studies : The compound has been tested against MDA-MB-231 breast cancer cells using the MTT assay, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like paclitaxel .

Antimicrobial Properties

In addition to anticancer activity, compounds containing the quinazolinone scaffold have shown antimicrobial effects . The presence of specific functional groups enhances their efficacy against a range of bacterial and fungal pathogens. Studies suggest that modifications at the 2 or 3 positions can significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The following table summarizes key structural features and their associated activities:

| Structural Feature | Activity Type | Notes |

|---|---|---|

| 4-Chlorophenyl Group | Enhances cytotoxicity | Increases interaction with cancer cell targets |

| Methylthio Group | Antimicrobial | Contributes to membrane permeability |

| Quinazolinone Core | Broad-spectrum | Common scaffold in anticancer and antimicrobial agents |

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazolinone derivatives revealed that modifications at the 3-position significantly improved antiproliferative activity against several cancer cell lines. The compound's mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced efficacy, suggesting potential for development into therapeutic agents for resistant infections .

類似化合物との比較

Comparison with Structural Analogs and Related Compounds

Structural Analogs with Oxadiazole and Quinazolinone Moieties

- Compound (36) from Lu et al. (): This oxadiazole-imidazole derivative (2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride) shares the 3-(4-chlorophenyl)-1,2,4-oxadiazole substructure with the target compound. It exhibits moderate inhibition of SARS-CoV 3CLpro (IC$_{50}$ = 3 mM), suggesting that the oxadiazole-thioether linkage is critical for enzyme interaction. Nine structurally similar analogs were identified, though none matched the quinazolinone core of the target compound .

- Quinazolinone Derivatives (): Compounds (20)–(25) in feature a quinazolinone core with variations in substituents (e.g., chloro, methoxy, methyl groups) and dihydroisoxazole rings. Key comparisons include: Compound Substituents (Position 2/3/7) Melting Point (°C) Yield (%) Notable Features (21) 7-Cl, 4-Cl-phenyl, phenyl 180–182 68 Higher rigidity due to Cl substitution (24) 7-Cl, 4-Cl-phenyl, 4-OCH$_3$-phenyl 186–188 80 Methoxy group enhances solubility Target p-tolyl, oxadiazole-thioether Not reported Not reported Unique oxadiazole-thioether linkage Chloro substituents (e.g., in (21)) correlate with higher melting points, likely due to increased molecular symmetry and intermolecular interactions. Methoxy groups (e.g., in (24)) may improve solubility but reduce thermal stability .

Heterocyclic Compounds with Similar Pharmacophores

- Triazole-Thiones (): The compound 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shares the p-tolyl substituent with the target compound. Experimental and computational data (IR, NMR) aligned closely, validating methods applicable to the target compound’s characterization .

- Triazole Derivatives (): While structurally distinct from the target, 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one () and morpholine/tetrazole-linked triazoles () demonstrate diverse bioactivities (antiviral, anticancer). This underscores the importance of heterocyclic diversity in drug design, though the target’s quinazolinone core may offer unique binding modes .

Key Research Findings and Implications

Structure-Activity Relationships (SAR):

The oxadiazole-thioether linkage in the target compound may enhance enzyme inhibition compared to imidazole or triazole analogs, as seen in SARS-CoV 3CLpro inhibition (). Chloro substituents improve thermal stability but may reduce solubility, while methoxy groups balance these properties .Computational vs. Experimental Characterization:

Triazole-thiones () demonstrated that DFT/B3LYP methods accurately predict vibrational and NMR properties. Similar approaches could elucidate the target compound’s conformational preferences and electronic profile .- Synthetic Challenges: Yields for quinazolinone derivatives () ranged from 64% to 80%, influenced by steric and electronic effects of substituents. The target compound’s synthesis may require optimized conditions for the oxadiazole-thioether linkage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one, and how can intermediates be characterized?

- Methodology : Multi-step synthesis involving condensation of 4-chlorobenzaldehyde with methyl thioacetate to form key intermediates, followed by cyclization and substitution reactions. Characterization of intermediates via IR spectroscopy (C=O stretching at ~1680 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.2–8.1 ppm) is critical for tracking reaction progression .

- Key Steps : Use of heterocyclic coupling agents (e.g., thiophen-2-carboxylic acid) and optimization of reaction temperatures (70–80°C) in PEG-400 media to enhance yields .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this quinazolinone derivative?

- Experimental Approach :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.3 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Detect thioether (C-S stretch at ~650 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

- Protocol :

- Anti-mycobacterial Assays : Use Mycobacterium tuberculosis H37Rv strains with isoniazid as a positive control. Measure minimum inhibitory concentrations (MIC) via microplate dilution .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Computational Strategy :

- B3LYP/6-311G(d,p) Basis Set : Optimize molecular geometry and calculate HOMO-LUMO energies to predict charge transfer and redox behavior .

- NMR Chemical Shift Prediction : Compare experimental ¹H/¹³C shifts with DFT-derived values (RMSD < 0.5 ppm for accuracy validation) .

Q. What experimental approaches resolve contradictions in bioactivity data across structural analogs?

- Analytical Framework :

- SAR Studies : Systematically modify substituents (e.g., p-tolyl vs. 4-chlorophenyl) and correlate with activity trends .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) to explain potency variations .

Q. How does conformational flexibility influence the compound’s pharmacological profile?

- Method : Perform torsion angle scans (0°–360°) using DFT to identify low-energy conformers. Link dominant conformers to steric effects in biological assays .

Q. What strategies mitigate challenges in environmental impact assessment for this compound?

- Guidelines :

- Environmental Fate Studies : Assess biodegradation (OECD 301F test) and photolysis rates under UV light .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。